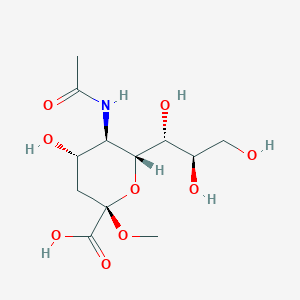

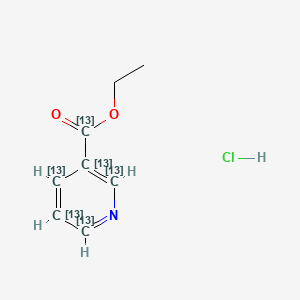

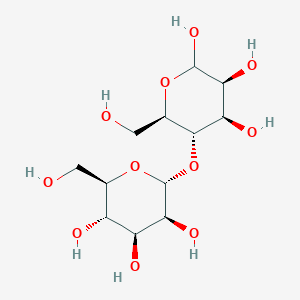

4-O-(a-D-Mannopyranosyl)-D-mannose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-O-(α-D-Mannopyranosyl)-D-mannose involves the fusion of 1,2,3,4-tetra-O-acetyl-α-D-mannopyranose with a catalytic amount of toluene-p-sulphonic acid, leading to the formation of the disaccharide after deacetylation. Notably, this process does not yield β-D-linked disaccharides, indicating a specificity for α-linkages in the synthesis. Higher oligomers and a D-mannan primarily comprising an α-(1→6)-linkage were observed under different catalytic conditions, highlighting the synthesis's versatility for producing various glycosidic linkages (O'Brien, Lee, O'Colla, & Egan, 1974).

Applications De Recherche Scientifique

In addition, marine fungi, which produce a variety of structurally diverse bioactive metabolites, have been studied for their antioxidant properties . These antioxidants can inactivate reactive oxygen and nitrogen species, preventing the onset of several degenerative diseases including cancer, autoimmune disorders, cardiovascular and neurodegenerative diseases .

-

Biosurfactants and Bioemulsifiers in Biomedical and Related Applications

- These compounds exhibit surface activities at interfaces due to the presence of both hydrophilic and hydrophobic moieties within the same molecule .

- They can reduce surface and interfacial tension at gas-liquid-solid interfaces, leading to the formation of more stable emulsions .

- Their diverse functional properties, such as emulsification, wetting, foaming, cleansing, phase separation, surface activity, and reduction in viscosity of heavy liquids, make them suitable for many industrial and domestic application purposes .

-

Food Processing with α-l-Arabinofuranosidase

- α-l-Arabinofuranosidase is a potential enzyme for the food industry .

- It functions synergistically with other hemicellulases .

- It is used for improving bread quality, for wine flavor, for clarification of fruit juices, as a supplement for feedstock for enhancing digestion, in the production of medicinal compounds, and in the production of oligosaccharide and modification of their side chains .

Safety And Hazards

The specific safety and hazards associated with “4-O-(a-D-Mannopyranosyl)-D-mannose” are not detailed in the available resources. However, it is advised that it should be used for research and development purposes only, and not for medicinal or household use4.

Orientations Futures

The future directions of “4-O-(a-D-Mannopyranosyl)-D-mannose” are not explicitly mentioned in the available resources. However, given its importance in the biomedicine industry, it is likely to continue to be a focus of research and development1.

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-VQCGNKTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-(a-D-Mannopyranosyl)-D-mannose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.